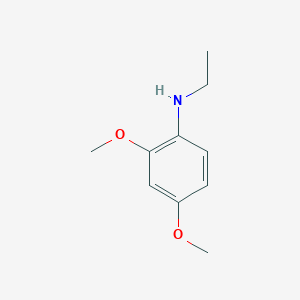

n-Ethyl-2,4-dimethoxyaniline

Description

Structure

3D Structure

Properties

CAS No. |

73674-61-0 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

N-ethyl-2,4-dimethoxyaniline |

InChI |

InChI=1S/C10H15NO2/c1-4-11-9-6-5-8(12-2)7-10(9)13-3/h5-7,11H,4H2,1-3H3 |

InChI Key |

BLVFDQZIXJCJPX-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=C(C=C1)OC)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Ethyl 2,4 Dimethoxyaniline

N-Alkylation Strategies from 2,4-Dimethoxyaniline (B45885) Precursors

The most direct pathway to n-Ethyl-2,4-dimethoxyaniline involves the N-alkylation of its primary amine precursor, 2,4-dimethoxyaniline. This can be achieved through several approaches, including direct alkylation with ethylating agents and more sophisticated catalytic methods.

Direct N-Alkylation Approaches

Direct N-alkylation involves the reaction of 2,4-dimethoxyaniline with an ethylating agent, such as an ethyl halide (e.g., ethyl iodide or ethyl bromide), in the presence of a base. The base, commonly a carbonate like potassium carbonate or a hydroxide (B78521) such as sodium hydroxide, facilitates the deprotonation of the aniline (B41778) nitrogen, enhancing its nucleophilicity to attack the electrophilic ethyl group. A significant challenge in this approach is controlling the degree of alkylation. The primary amine can be converted to the desired secondary amine (mono-N-alkylation) or proceed to form a tertiary amine (di-N-alkylation). Over-alkylation to the corresponding quaternary ammonium (B1175870) salt is also a possibility. jocpr.com

In a related synthetic context, the N-alkylation of various aniline derivatives has been demonstrated under mild conditions. For instance, reacting 2,4-dimethoxyaniline with specific alkylating agents in dry acetone (B3395972) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) at room temperature can yield N-alkylated products. mdpi.com While this specific example targeted a different alkyl group, the principle is directly applicable to ethylation.

Catalytic N-Alkylation Techniques

Catalytic methods offer a more efficient and selective alternative to direct alkylation. Reductive amination is a prominent technique, involving the reaction of the primary amine with an aldehyde, in this case, acetaldehyde (B116499), to form an intermediate imine. The imine is then reduced in situ to the target secondary amine. jocpr.comchemistrysteps.com This "one-pot" process often utilizes a reducing agent like sodium cyanoborohydride (NaBH₃CN) or can be achieved through catalytic hydrogenation. chemistrysteps.comchim.it

Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. One reported method for a similar aniline derivative involves using Pd/C with ammonium formate (B1220265) as a hydrogen donor in an aqueous 2-propanol solvent at room temperature. jocpr.com This approach is noted for its high selectivity, excellent yields, and environmentally benign conditions. jocpr.com Another catalytic system employs a combination of a catalyst and a hydride source, which can selectively reduce the imine formed from the condensation of 2,4-dimethoxyaniline and acetaldehyde. rsc.org5z.com

Evaluation of Reaction Conditions for Optimized Yields and Selectivity

Optimizing reaction conditions is critical for maximizing the yield of the desired mono-ethylated product while minimizing side products. Key variables include the choice of catalyst, solvent, temperature, and the nature of the ethylating agent or carbonyl compound.

For direct alkylation, the stoichiometry of the reactants, the strength of the base, and the reaction temperature must be carefully controlled to favor mono-alkylation. In catalytic reductive amination, the choice of reducing agent is crucial. Sodium cyanoborohydride is often preferred because it is mild enough to selectively reduce the protonated imine (iminium ion) over the starting aldehyde, preventing the wasteful reduction of the carbonyl compound. chemistrysteps.com

Studies on related systems have shown that one-step reductive amination procedures, where the amine, aldehyde, and reducing agent are mixed together, can significantly reduce unwanted side reactions and improve product purity compared to two-step processes where the imine is formed first before adding the reducing agent. 5z.com

Table 1: Comparison of Reductive Amination Conditions for Anilines This table is illustrative, based on general findings for aniline derivatives, as specific comparative data for this compound was not available in the search results.

| Method | Catalyst/Reducing Agent | Solvent | Temperature | Typical Yield | Selectivity |

|---|---|---|---|---|---|

| Two-Step Reductive Amination | NaBH₄ | Methanol | Room Temp | Moderate | Variable, risk of aldehyde reduction |

| One-Step Reductive Amination | NaBH₃CN | Methanol/Acetic Acid | Room Temp | Good to High | High for mono-alkylation |

| Catalytic Hydrogenation | Pd/C, H₂ | Ethanol | Room Temp | High | High, sensitive to catalyst loading |

| Transfer Hydrogenation | Pd/C, Ammonium Formate | Aq. 2-Propanol | Room Temp | Excellent | Excellent |

Alternative Synthetic Routes and Precursor Modifications

Beyond the direct N-alkylation of 2,4-dimethoxyaniline, alternative synthetic strategies can be employed. These routes often involve constructing the target molecule from different precursors, such as substituted dimethoxybenzenes or nitro-analogues.

Amination Reactions of Substituted Dimethoxybenzene Intermediates

This approach involves forming the crucial carbon-nitrogen bond at a different stage of the synthesis. A viable precursor is a 1-halo-2,4-dimethoxybenzene (e.g., 1-bromo-2,4-dimethoxybenzene). This intermediate can undergo a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction with ethylamine (B1201723).

For example, a method analogous to the Ullmann condensation or the Buchwald-Hartwig amination could be applied. A study on a similar system, the synthesis of N-ethyl-3,4-dimethoxyaniline, achieved a 50-60% yield by heating 4-bromoveratrole (B120743) (1-bromo-3,4-dimethoxybenzene) with aqueous ethylamine in the presence of a cuprous chloride catalyst at 95–100 °C. cdnsciencepub.com This demonstrates the feasibility of forming the N-ethyl aniline linkage via amination of a halogenated dimethoxybenzene precursor.

Reduction Methodologies for Nitro-Substituted Analogues

An alternative strategy begins with the nitration of a suitable dimethoxybenzene precursor, followed by modification and subsequent reduction. The synthesis could start with 1,3-dimethoxybenzene (B93181), which is nitrated to form 2,4-dimethoxynitrobenzene. gla.ac.uk This nitro-compound can then be subjected to N-alkylation followed by reduction, or more commonly, the nitro group is first reduced to the primary amine (2,4-dimethoxyaniline), which is then ethylated as described in Section 2.1.

However, a more direct route from the nitro-analogue involves the reduction of an N-ethylated nitro intermediate. The synthesis would proceed by first preparing N-ethyl-N-(2,4-dimethoxyphenyl)nitramide or a similar N-ethylated nitro compound, which is then reduced to the final product. The reduction of aromatic nitro groups to amines is a well-established transformation. google.com A variety of reducing systems can be employed, including catalytic hydrogenation with catalysts like Pd/C or platinum-on-carbon, or chemical reducing agents like tin(II) chloride or hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like ferric chloride. google.comgoogle.com For instance, a patented process for a similar chloro-substituted dimethoxyaniline involves catalytic reduction of the corresponding nitrobenzene (B124822) using hydrogen gas with a modified platinum-on-carbon catalyst at elevated temperatures (80–110 °C) and pressures. google.com A green synthesis method for 2,4-dimethoxyaniline from 2,4-dimethoxy nitrobenzene uses hydrazine hydrate with ferric chloride and activated carbon as catalysts in ethanol, achieving yields over 96%. google.com This reduction step could be adapted for an N-ethylated nitro precursor.

Chemical Reactivity and Mechanistic Investigations of N Ethyl 2,4 Dimethoxyaniline

Electrophilic Aromatic Substitution Pathways

The presence of the amino group and two methoxy (B1213986) groups strongly activates the benzene (B151609) ring of n-Ethyl-2,4-dimethoxyaniline towards electrophilic aromatic substitution. libretexts.orglibretexts.orgfiveable.me These groups are powerful ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves.

Regioselectivity Studies of Substitution Reactions

The regiochemical outcome of electrophilic substitution on this compound is determined by the directing effects of the three activating substituents. The N-ethylamino group and the two methoxy groups are all ortho, para-directing. This leads to a high propensity for substitution at the positions activated by these groups. The specific position of substitution will depend on the nature of the electrophile and the reaction conditions.

Influence of Methoxy and N-Ethyl Substituents on Aromatic Reactivity

Both the methoxy (-OCH3) and the N-ethylamino (-NHCH2CH3) groups are strong activating groups in electrophilic aromatic substitution. libretexts.orglibretexts.org They donate electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. The N-ethyl group, being an alkyl group, also contributes a weak electron-donating inductive effect. byjus.com The combined activating effect of these three groups makes the aromatic ring of this compound highly susceptible to electrophilic attack.

Reactions Involving the Secondary Amine Functionality

The secondary amine group in this compound is a key site of reactivity, participating in a variety of chemical transformations.

Formation of Imine Derivatives and Schiff Bases

Secondary amines, such as this compound, can react with aldehydes and ketones to form iminium ions, which are intermediates in the formation of enamines. The initial reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. Unlike primary amines which form stable imines (Schiff bases), the reaction of secondary amines with carbonyl compounds typically stops at the iminium salt stage or proceeds to form an enamine if an alpha-proton is available on the carbonyl compound. The synthesis of imines is often catalyzed by acids and can be achieved under various conditions, including microwave irradiation. organic-chemistry.orgredalyc.org

Acylation and Sulfonylation Reactions

This compound readily undergoes acylation and sulfonylation reactions.

Acylation: This reaction involves the treatment of the amine with an acylating agent, such as an acid chloride or anhydride (B1165640), in the presence of a base. ncert.nic.in The base neutralizes the HCl produced during the reaction. ncert.nic.in This process results in the formation of an amide. A study has shown the feasibility of N-acylation of N-ethylaniline with various benzaldehydes using a CTAB surfactant as a catalyst. acs.org

Sulfonylation: Reaction with a sulfonyl chloride, like benzenesulfonyl chloride (Hinsberg's reagent), in the presence of a base leads to the formation of a sulfonamide. ncert.nic.in This reaction is a common method for the derivatization of amines.

A summary of representative acylation and sulfonylation reactions is presented in the table below.

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Acetyl chloride | N-acetyl-N-ethyl-2,4-dimethoxyaniline (Amide) |

| This compound | Benzoic anhydride | N-benzoyl-N-ethyl-2,4-dimethoxyaniline (Amide) |

| This compound | Benzenesulfonyl chloride | N-benzenesulfonyl-N-ethyl-2,4-dimethoxyaniline (Sulfonamide) |

| This compound | p-Toluenesulfonyl chloride | N-(p-toluenesulfonyl)-N-ethyl-2,4-dimethoxyaniline (Sulfonamide) |

Condensation Reactions with Carbonyl Compounds

Condensation reactions of this compound with carbonyl compounds are fundamental to the formation of various heterocyclic structures and other complex molecules. As a secondary amine, its reaction with dicarbonyl compounds can lead to the formation of five- and six-membered rings through intramolecular aldol-type condensations. vanderbilt.edu The initial nucleophilic attack of the amine on a carbonyl group is a key step in these transformations.

Oxidative Reactivity and Radical Formation Studies of this compound

The chemical reactivity of this compound, particularly its behavior under oxidative conditions, is a subject of significant interest in understanding its metabolic fate and potential for generating reactive intermediates. Investigations into its electrochemical properties and the formation of free radical species provide crucial insights into its mechanistic pathways.

Electrochemical Oxidation Potentials and Mechanisms

The electrochemical oxidation of aniline (B41778) derivatives is a complex process influenced by the nature and position of substituents on the aromatic ring and the nitrogen atom. mdpi.com For this compound, the presence of two electron-donating methoxy groups at the ortho and para positions, along with the N-ethyl group, significantly influences its oxidation potential.

Studies on structurally similar compounds, such as 4-substituted N,N-dimethylanilines, have shown that electron-donating substituents lower the oxidation potential, making the compound easier to oxidize. researchgate.net Conversely, electron-withdrawing groups increase the oxidation potential. researchgate.net The two methoxy groups in this compound are expected to decrease its oxidation potential compared to unsubstituted aniline. The initial step in the electrochemical oxidation of many aniline derivatives is a one-electron transfer to form a radical cation. mdpi.com This radical cation can then undergo further reactions, such as deprotonation, to form a neutral radical. mdpi.com

The mechanism of electrochemical oxidation can be influenced by the solvent and pH. In the case of N,N-dimethylaniline, tritium (B154650) tracer studies have indicated a transfer of approximately two electrons per molecule at a pH of 3-4. researchgate.net The oxidation products can be complex and may involve dimerization or reactions with nucleophiles present in the medium. mdpi.com

Table 1: Expected Influence of Substituents on the Electrochemical Oxidation of this compound

| Substituent | Position | Electronic Effect | Expected Impact on Oxidation Potential |

| Ethyl | N-position | Electron-donating | Decrease |

| Methoxy | 2-position | Electron-donating | Decrease |

| Methoxy | 4-position | Electron-donating | Decrease |

Investigations into Free Radical Metabolite Formation

The metabolic activation of aniline derivatives can lead to the formation of reactive free radical species, which are implicated in their toxicological profiles. nih.govnih.gov While direct studies on this compound are limited, research on related compounds provides a framework for understanding its potential to form free radical metabolites.

Studies on aniline and its metabolites have demonstrated their capacity to generate free radicals. nih.govresearchgate.net For instance, aniline is known to induce oxidative stress, and its toxicity is linked to the generation of superoxide (B77818) radicals. nih.govresearchgate.net The metabolites of aniline, such as 2-aminophenol (B121084) and 4-aminophenol, are even more potent inducers of recombination and are more toxic than the parent compound, suggesting that ring hydroxylation is a critical activation step. nih.govresearchgate.net

In the case of this compound, the presence of the methoxy groups may influence its metabolic pathway. The metabolism of xenobiotics can induce the formation of protein radicals, a process observed with compounds like N,N-dimethyl-4-nitrosoaniline (DMNA). nih.gov DMNA has been shown to induce free radical generation in HepG2 cells, primarily in the cytosol. nih.gov

It is plausible that the metabolism of this compound could proceed through pathways that generate reactive intermediates. The initial N-dealkylation or hydroxylation of the aromatic ring could lead to the formation of metabolites capable of redox cycling and producing reactive oxygen species. The exact nature of the free radical metabolites of this compound would require specific experimental investigation using techniques such as immuno-spin trapping. nih.gov

Theoretical and Computational Chemistry Studies on N Ethyl 2,4 Dimethoxyaniline

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for predicting the electronic and structural properties of molecules from first principles. sphinxsai.com These methods solve approximations of the Schrödinger equation to determine molecular geometry, energy levels, and electron distribution, providing deep insights into chemical reactivity and stability. scispace.com For n-Ethyl-2,4-dimethoxyaniline, DFT methods like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) are suitable for accurate predictions. researchgate.netacs.org

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept one. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. semanticscholar.orgfigshare.com A smaller energy gap generally implies higher reactivity. researchgate.net

For this compound, the electronic structure is influenced by three electron-donating groups attached to the benzene (B151609) ring: the N-ethylamino group and two methoxy (B1213986) groups. These substituents are known to raise the energy of the HOMO, making the molecule more nucleophilic and susceptible to electrophilic attack compared to unsubstituted aniline (B41778). The HOMO is expected to be localized primarily on the aromatic π-system and the nitrogen atom, while the LUMO is anticipated to be distributed over the aromatic ring.

The table below presents a comparison of calculated HOMO-LUMO energies for related aniline derivatives, which helps in estimating the values for this compound. The combined electron-donating effect of the N-ethyl and two methoxy groups is expected to result in a relatively high HOMO energy and a small HOMO-LUMO gap, indicating significant chemical reactivity.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| Aniline | -5.45 | -0.31 | 5.14 | DFT/B3LYP |

| 4-Ethylaniline | -5.21 | -0.15 | 5.06 | DFT |

| 2-Methoxy-4-nitroaniline | -6.34 | -2.91 | 3.43 | B3LYP/6-311G(d,p) |

| This compound (Predicted) | Higher (more positive) than aniline | Slightly higher than aniline | Smaller than aniline | - |

Data for related compounds are illustrative and sourced from various computational studies. scispace.com The values for this compound are predictive.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.comsobereva.com The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. schrodinger.com Negative regions (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while positive regions (colored blue) are electron-poor and indicate sites for nucleophilic attack. thaiscience.info

In this compound, the MEP map is expected to show significant negative potential around the nitrogen atom of the amino group and the oxygen atoms of the two methoxy groups due to the presence of lone pairs of electrons. A region of positive potential would be located around the hydrogen atom of the N-H bond. The electron-donating nature of the substituents would increase the electron density of the aromatic ring, making the ortho and para positions (relative to the amino group) particularly electron-rich and thus the primary sites for electrophilic aromatic substitution.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, key conformational flexibility arises from the rotation around the C(aryl)-N bond and the C-C and C-N bonds of the ethyl group.

Studies on N-alkylanilines show that they can exist as a mixture of rapidly interconverting conformers. nih.gov The energy barrier to rotation around the C(aryl)-N bond is a key parameter determining conformational stability. This barrier is influenced by both electronic and steric factors. Electron-donating groups on the ring generally decrease the rotational barrier, while bulky groups increase it. rsc.org

In this compound, the methoxy group at the C2 (ortho) position introduces significant steric hindrance. This steric clash would likely force the N-ethyl group to adopt a conformation where it is tilted away from the methoxy group, a phenomenon observed in other 2-alkylanilines. nih.gov This steric constraint would also influence the degree of planarity of the amino group and its conjugation with the aromatic ring.

| Compound | Rotational Barrier (ΔG‡) (kcal/mol) | Comments |

|---|---|---|

| N,N-dimethylaniline | 6.2 | Reference compound with minimal N-alkyl steric hindrance. |

| N,N-diethylaniline | 5.5 | Increased alkyl size lowers the barrier. |

| 2-Methyl-N,N-dimethylaniline | 12.5 | Significant steric hindrance from the ortho-methyl group dramatically increases the barrier. |

| This compound (Predicted) | High | A high rotational barrier is expected due to steric hindrance from the ortho-methoxy group. |

Data adapted from experimental studies on related N-alkylanilines. rsc.org The value for this compound is a qualitative prediction.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. researchgate.nettandfonline.com By solving Newton's equations of motion, MD simulations can explore the conformational landscape, solvent interactions, and transport properties of a molecule in a simulated environment, such as in solution.

An MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, ethanol). The simulation would track the trajectory of every atom, revealing the molecule's dynamic behavior. This includes:

Internal Motions: Vibrations of bonds, bending of angles, and torsional rotations around single bonds, particularly the flexible ethyl group.

Intermolecular Interactions: The formation and breaking of non-covalent interactions, such as hydrogen bonds between the N-H group and protic solvent molecules, or dipole-dipole interactions with polar solvents. These interactions are crucial for understanding the molecule's behavior in a realistic chemical environment. acs.org

The solvent environment can significantly influence a molecule's structure and reactivity, a phenomenon known as a solvation effect. beilstein-journals.orgnih.gov MD simulations are particularly well-suited for studying these effects because they explicitly model the solvent molecules.

For this compound, solvation would affect its properties in several ways:

Conformational Preference: Specific interactions with solvent molecules, like hydrogen bonding, can stabilize certain conformations over others, altering the conformational equilibrium compared to the gas phase.

Charge Distribution: The polarity of the solvent can influence the molecule's dipole moment and the charge distribution predicted by quantum calculations. Studies on aniline derivatives have shown that dipole moments and band gaps can change significantly in the presence of a solvent. semanticscholar.org

Reactivity: Solvation shells around the molecule can affect the accessibility of its reactive sites. For example, a well-organized shell of solvent molecules around the amino group could sterically hinder its participation in a reaction. Computational studies have confirmed that solvation effects are essential for obtaining accurate theoretical data on the reactivity of aniline derivatives. beilstein-journals.orgnih.gov

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the behavior of molecules in condensed phases, such as in solutions or crystal structures. Computational analysis can reveal the nature and strength of these non-covalent interactions.

Several computational techniques are employed for this purpose:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify bond critical points (BCPs) between atoms, which signify an interaction. The properties of the BCP, such as electron density (ρ) and its Laplacian (∇²ρ), characterize the type and strength of the interaction (e.g., hydrogen bonds, van der Waals forces). mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis examines interactions between filled (donor) and empty (acceptor) orbitals. The second-order perturbation energy, E(2), quantifies the stabilization energy arising from an orbital interaction, providing a measure of the strength of intermolecular hydrogen bonds and other charge-transfer interactions. mdpi.com

For molecules related to this compound, such as Schiff bases derived from 2,4-dimethoxyaniline (B45885), studies have shown the presence of stabilizing intramolecular O—H···N hydrogen bonds. researchgate.net In a crystal lattice, the packing is often governed by a multitude of weaker van der Waals forces. researchgate.net A theoretical analysis would likely reveal that the nitrogen atom and the oxygen atoms of the methoxy groups in this compound act as hydrogen bond acceptors, playing a significant role in its interaction with protic solvents or other molecules.

Advanced Spectroscopic Characterization of N Ethyl 2,4 Dimethoxyaniline and Its Chemical Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and for n-Ethyl-2,4-dimethoxyaniline, it provides unambiguous evidence for its connectivity and electronic environment.

Proton (¹H) NMR Spectral Assignment and Chemical Shift Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the ethyl group protons, and the methoxy (B1213986) group protons. The chemical shifts and coupling patterns are dictated by the electron-donating effects of the amino and methoxy groups.

A detailed assignment of the proton signals is presented below. The aromatic region typically displays a characteristic splitting pattern arising from the coupling between adjacent protons on the benzene (B151609) ring. The electron-releasing nature of the substituents generally shifts these protons to a higher field (lower ppm) compared to unsubstituted benzene. The ethyl group exhibits a quartet for the methylene (B1212753) (-CH2-) protons, due to coupling with the methyl (-CH3) protons, which in turn appear as a triplet. The two methoxy groups, while chemically distinct due to their positions relative to the other substituents, may appear as sharp singlets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H (C5-H) | 6.3-6.5 | d | ~8.5 |

| Aromatic H (C6-H) | 6.3-6.5 | d | ~2.5 |

| Aromatic H (C3-H) | 6.1-6.3 | dd | ~8.5, ~2.5 |

| N-H | 3.5-4.5 | br s | - |

| OCH₃ (C2) | 3.8-3.9 | s | - |

| OCH₃ (C4) | 3.7-3.8 | s | - |

| N-CH₂-CH₃ | 3.0-3.2 | q | ~7.0 |

| N-CH₂-CH₃ | 1.2-1.4 | t | ~7.0 |

Note: The predicted values are based on empirical data for structurally similar compounds and may vary slightly from experimentally obtained spectra.

Carbon-13 (¹³C) NMR and 2D NMR Techniques for Structural Elucidation

The ¹³C NMR spectrum provides further confirmation of the molecular structure by revealing the number of unique carbon environments. The aromatic carbons exhibit shifts influenced by the oxygen and nitrogen substituents, with the carbons bearing these groups (C1, C2, C4) appearing at lower fields (higher ppm). The carbons of the ethyl and methoxy groups have characteristic chemical shifts in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (C-NH) | 140-145 |

| C2 (C-OCH₃) | 150-155 |

| C3 | 98-102 |

| C4 (C-OCH₃) | 155-160 |

| C5 | 105-110 |

| C6 | 95-100 |

| N-CH₂-CH₃ | 40-45 |

| N-CH₂-CH₃ | 14-16 |

| OCH₃ (C2) | 55-57 |

| OCH₃ (C4) | 55-57 |

Note: The predicted values are based on empirical data for structurally similar compounds and may vary slightly from experimentally obtained spectra.

To definitively assign each proton and carbon signal and to establish through-bond and through-space correlations, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. A COSY spectrum would reveal the coupling network between the aromatic protons and within the ethyl group. An HSQC spectrum would directly correlate each proton to its attached carbon, while an HMBC spectrum would show correlations between protons and carbons separated by two or three bonds, confirming the placement of the substituents on the aromatic ring.

Solid-State NMR Applications

While solution-state NMR provides detailed information about the molecule in an isotropic environment, solid-state NMR (ssNMR) can offer insights into the molecular structure and dynamics in the solid phase. For this compound, ssNMR could be employed to study polymorphism, which is the ability of a compound to exist in different crystal forms. Different polymorphs can exhibit distinct ¹³C chemical shifts due to variations in crystal packing and intermolecular interactions. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be crucial for obtaining high-resolution spectra of the solid material.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides a complementary perspective to NMR by probing the vibrational modes of the molecule. Both IR and Raman spectroscopy can identify key functional groups and provide a fingerprint for the compound.

Vibrational Mode Analysis and Functional Group Identification

The IR and Raman spectra of this compound are expected to show characteristic bands for the N-H, C-H, C=C aromatic, C-N, and C-O bonds.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| N-H stretch | 3350-3450 | Weak |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H stretch | 2850-2980 | Strong |

| Aromatic C=C stretch | 1580-1620, 1450-1520 | Strong |

| N-H bend | 1500-1550 | Medium |

| C-N stretch (aromatic) | 1250-1350 | Medium |

| Asymmetric C-O-C stretch (aryl ether) | 1200-1275 | Strong |

| Symmetric C-O-C stretch (aryl ether) | 1000-1075 | Medium |

The N-H stretching vibration typically appears as a sharp to moderately broad band in the IR spectrum. The aromatic C=C stretching vibrations give rise to a series of bands in the 1450-1620 cm⁻¹ region, which are often strong in both IR and Raman spectra. The C-O stretching of the methoxy groups results in strong absorptions in the IR. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone, which may be weak in the IR spectrum.

Monitoring Reaction Progress via Spectroscopic Signatures

Both IR and Raman spectroscopy can be powerful process analytical technology (PAT) tools for monitoring the synthesis of this compound in real-time. For instance, in a reaction involving the N-ethylation of 2,4-dimethoxyaniline (B45885), the disappearance of the primary amine N-H stretching bands (typically two bands for -NH₂) and the appearance of the secondary amine N-H stretching band (a single band) can be monitored by IR spectroscopy. Similarly, changes in the fingerprint region of the spectrum can provide a holistic view of the reaction progress, allowing for the determination of reaction endpoints and the detection of any potential side products. The use of fiber-optic probes allows for in-situ monitoring without the need for sample extraction.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures a compound's absorption of ultraviolet and visible light, providing insights into its electronic structure.

The UV-Vis spectrum of this compound is primarily determined by the substituted benzene ring, which acts as a chromophore. The ethylamino and methoxy groups are powerful auxochromes, electron-donating groups that modify the light-absorbing properties of the benzene ring. Their presence is expected to cause a bathochromic (red) shift, moving the absorption maximum (λmax) to longer wavelengths, and a hyperchromic effect, increasing the absorption intensity.

Aromatic amines like this compound are potential reagents for spectrophotometric assays due to their ability to form colored products. A primary application is in diazotization-coupling reactions. In such an assay, a target analyte could react to form a diazonium salt, which then couples with this compound to produce a stable, intensely colored azo dye. The concentration of this dye, measured by its absorbance, would correlate to the analyte's concentration. The development of such a method would require careful optimization of reaction conditions like pH, reagent concentrations, and temperature to ensure accurate and sensitive detection.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight, elemental composition, and structural features.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine a compound's elemental formula. The theoretical monoisotopic mass of this compound (C₁₀H₁₅NO₂) is calculated to be approximately 181.1103 Da. An experimental HRMS measurement yielding a mass very close to this theoretical value would confirm the elemental composition.

Table 1: Theoretical Isotopic Mass for this compound

| Element | Count | Mass (Da) |

| ¹²C | 10 | 120.0000 |

| ¹H | 15 | 15.1174 |

| ¹⁴N | 1 | 14.0031 |

| ¹⁶O | 2 | 31.9898 |

| Total | 181.1103 |

Note: This table presents a theoretical calculation.

In mass spectrometry, molecules can break apart into smaller, characteristic fragment ions. The analysis of these fragments helps to confirm the molecular structure. For this compound, expected fragmentation pathways would involve the loss of the ethyl group or parts of the methoxy groups. While specific fragmentation data for this compound is not available, the PubChem database contains GC-MS and MS-MS data for the closely related compound 2,4-dimethoxyaniline, showing major fragment ions that can help infer the fragmentation behavior of similar structures. nih.gov For instance, the fragmentation of ethyl p-methoxycinnamate, another substituted aromatic compound, shows characteristic losses that help in its identification. researchgate.net

Table 2: Illustrative Mass Spectrometry Data for the Related Compound 2,4-Dimethoxyaniline

| Data Type | Top Peak (m/z) | 2nd Highest (m/z) | 3rd Highest (m/z) | Source |

| GC-MS | 153 | 138 | 110 | PubChem nih.gov |

| MS-MS ([M+H]⁺) | 139 | 122 | 123 | PubChem nih.gov |

This table shows experimental data for a related compound to illustrate the type of information obtained from mass spectrometry.

X-ray Crystallography of this compound and its Crystalline Derivatives

X-ray crystallography provides definitive three-dimensional structural information of a compound in its crystalline form, including bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a high-quality single crystal of the substance is required. If this compound or one of its crystalline derivatives were crystallized, this technique would offer unambiguous proof of its molecular structure. Research on thiosemicarbazone derivatives of 2,4-dimethoxybenzaldehyde (B23906) demonstrates the use of X-ray crystallography to determine the crystal and molecular structures of related compounds. researchgate.net At present, there is no publicly available crystallographic data for this compound itself.

Synthesis and Academic Utility of N Ethyl 2,4 Dimethoxyaniline Derivatives

Design and Synthesis of Novel N-Alkyl-2,4-dimethoxyaniline Based Compounds

The secondary amine functionality of n-Ethyl-2,4-dimethoxyaniline is a prime target for derivatization, allowing for the straightforward synthesis of various compound classes, including amides and sulfonamides.

Amides N-substituted amides can be readily synthesized from this compound through standard acylation reactions. A common and efficient method involves the reaction of the aniline (B41778) with an acyl chloride or acid anhydride (B1165640) in the presence of a base to neutralize the HCl or carboxylic acid byproduct. Alternatively, direct coupling with a carboxylic acid can be achieved using various peptide coupling reagents. sphinxsai.com Another approach is the catalyzed reaction of nitriles with primary or secondary amines. scielo.brresearchgate.net These methods allow for the introduction of a wide array of acyl groups, leading to a diverse library of amide derivatives.

The general reaction for the synthesis of amides from this compound is depicted below:

Scheme 1: General synthesis of N-(2,4-dimethoxyphenyl)-N-ethylamides

| R Group | Product Name | Molecular Formula | Reactant Type |

|---|---|---|---|

| -CH₃ | N-(2,4-dimethoxyphenyl)-N-ethylacetamide | C₁₂H₁₇NO₃ | Aliphatic |

| -C₆H₅ | N-(2,4-dimethoxyphenyl)-N-ethylbenzamide | C₁₇H₁₉NO₃ | Aromatic |

| -CH₂CH₂COOH | 4-(N-(2,4-dimethoxyphenyl)-N-ethylamino)-4-oxobutanoic acid | C₁₄H₁₉NO₅ | Carboxylic Acid |

| -C₄H₃S (2-thienyl) | N-(2,4-dimethoxyphenyl)-N-ethylthiophene-2-carboxamide | C₁₅H₁₇NO₃S | Heterocyclic |

Sulfonamides Sulfonamides are a critical class of compounds in medicinal chemistry. The synthesis of N-substituted sulfonamides from this compound is typically achieved through the reaction of the amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) or sodium carbonate. ijarsct.co.inekb.eg This reaction, known as the Hinsberg test for amines, is a reliable method for creating the stable sulfonamide linkage. The resulting sulfonamide derivatives are of significant interest for biological evaluation. nih.govijpras.com

The general reaction for the synthesis of sulfonamides is as follows:

Scheme 2: General synthesis of N-(2,4-dimethoxyphenyl)-N-ethylsulfonamides

| R Group | Product Name | Molecular Formula | Sulfonyl Chloride Source |

|---|---|---|---|

| -C₆H₅ | N-(2,4-dimethoxyphenyl)-N-ethylbenzenesulfonamide | C₁₆H₁₉NO₄S | Benzenesulfonyl chloride |

| -C₆H₄-CH₃ (para) | N-(2,4-dimethoxyphenyl)-N-ethyl-4-methylbenzenesulfonamide | C₁₇H₂₁NO₄S | p-Toluenesulfonyl chloride |

| -CH₃ | N-(2,4-dimethoxyphenyl)-N-ethylmethanesulfonamide | C₁₁H₁₇NO₄S | Methanesulfonyl chloride |

| -C₆H₄-NH₂ (para) | 4-Amino-N-(2,4-dimethoxyphenyl)-N-ethylbenzenesulfonamide | C₁₆H₂₀N₂O₄S | 4-Acetamidobenzenesulfonyl chloride (followed by deacetylation) |

Hydrazinecarboxamides (Aryl Semicarbazides) The synthesis of substituted hydrazinecarboxamides from an aniline precursor is a well-established multi-step process. researchgate.net First, this compound can be reacted with a chloroformate, such as phenyl chloroformate, to yield a stable N-aryl-N-alkyl carbamate (B1207046) intermediate. This carbamate is then subjected to hydrazinolysis, where it is heated with hydrazine (B178648) hydrate (B1144303), to displace the phenoxy group and form the desired 1-(2,4-dimethoxyphenyl)-1-ethylhydrazine-1-carboxamide (an N,N-disubstituted semicarbazide). researchgate.netresearchgate.net

Semicarbazones Semicarbazones are formed by the condensation reaction between a semicarbazide (B1199961) and a carbonyl compound (an aldehyde or a ketone). nih.gov The 1-(2,4-dimethoxyphenyl)-1-ethylsemicarbazide synthesized in the previous step can be reacted with various aldehydes or ketones, typically under mild acidic conditions, to yield the corresponding semicarbazone derivatives. researchgate.netacs.org This reaction provides a modular approach to a wide range of complex molecules, which are of interest for their diverse biological activities. researchgate.net

The two-stage synthesis is outlined below:

Scheme 3: Synthesis of N-Aryl Semicarbazides and subsequent Semicarbazones

| R¹ | R² | Product Name | Molecular Formula | Carbonyl Source |

|---|---|---|---|---|

| H | -C₆H₅ | 2-Benzylidene-N-(2,4-dimethoxyphenyl)-N-ethylhydrazine-1-carboxamide | C₁₈H₂₁N₃O₃ | Benzaldehyde |

| -CH₃ | -CH₃ | N-(2,4-dimethoxyphenyl)-N-ethyl-2-isopropylidenehydrazine-1-carboxamide | C₁₄H₂₁N₃O₃ | Acetone (B3395972) |

| H | -C₆H₄-OH (para) | N-(2,4-dimethoxyphenyl)-N-ethyl-2-(4-hydroxybenzylidene)hydrazine-1-carboxamide | C₁₈H₂₁N₃O₄ | 4-Hydroxybenzaldehyde |

Incorporation into Heterocyclic Ring Systems

The this compound scaffold is a valuable starting material for building more complex heterocyclic structures, including fused ring systems that are prevalent in natural products and pharmacologically active compounds.

Tetrahydroquinolines The tetrahydroquinoline skeleton is a core structure in many alkaloids and synthetic pharmaceuticals. nih.gov These can be synthesized using this compound through various multicomponent reactions, such as the Povarov reaction. This involves the [4+2] cycloaddition of an in-situ generated imine (from the aniline and an aldehyde) with an electron-rich alkene. organic-chemistry.org The electron-donating methoxy (B1213986) groups on the aniline ring can facilitate this cyclization. The use of this compound, an aldehyde, and an alkene in the presence of a Lewis or Brønsted acid catalyst can lead to the formation of highly substituted tetrahydroquinoline derivatives. frontiersin.org

Pyrimidines Pyrimidines are another class of heterocycles with immense biological significance. mdpi.com A common route to pyrimidines involves the condensation of an amidine with a 1,3-dicarbonyl compound. researchgate.net To synthesize a pyrimidine (B1678525) from this compound, the aniline would first need to be converted into its corresponding N,N'-disubstituted amidine. This can be achieved by reacting this compound with an amide acetal (B89532) like N,N-dimethylformamide dimethyl acetal (DMF-DMA). semanticscholar.org The resulting amidine can then be cyclized with a β-dicarbonyl compound (e.g., ethyl acetoacetate) to construct the pyrimidine ring, a strategy that has been used for the synthesis of various pyrimidine derivatives. researchgate.net

Beyond simple fused rings, this compound can act as a foundational unit for assembling complex polycyclic and polymeric structures. The reactivity of the aniline allows for its incorporation into larger scaffolds which can then be subjected to further cyclization reactions. nih.gov For instance, after forming an initial heterocyclic ring system as described above, remaining functional groups can be used to build additional rings.

Furthermore, substituted anilines are known to undergo oxidative polymerization to form conductive polymers. ias.ac.in While research has focused on isomers like poly(2,5-dimethoxyaniline), it is chemically plausible that this compound could undergo similar chemical or electrochemical polymerization. scielo.br Such a process would lead to a complex polycyclic structure where the aniline units are linked together, forming a conjugated polymer backbone with unique electronic and optical properties.

Coordination Chemistry and Metal Complexation Studies

The field of coordination chemistry explores the interaction of metal ions with ligands—molecules or ions that donate electron pairs to the metal center. libretexts.orguni-siegen.de this compound possesses several potential donor sites: the nitrogen atom of the ethylamino group and the two oxygen atoms of the methoxy groups. This makes it a potential multidentate ligand capable of forming stable complexes with a variety of transition metals.

The nitrogen atom is the most probable primary coordination site due to its higher basicity and accessibility. The methoxy groups, being weaker donors, might engage in coordination depending on the metal ion's nature, its coordination number preference, and the reaction conditions. This could lead to the formation of chelate rings, which enhance the stability of the resulting metal complex. The flexible ethyl group allows the ligand to adapt to the geometric requirements of different metal centers. Studies on similarly structured ligands show that factors such as the choice of metal salt and crystallization solvent can lead to a variety of structures, from simple discrete mononuclear complexes to extended one-dimensional coordination polymers. rsc.org

Table 4: Potential Coordination Modes of this compound with Metal Ions

| Metal Ion | Potential Geometry | Likely Donor Atoms | Potential Structure Type |

|---|---|---|---|

| Cu(II) | Square Planar / Distorted Octahedral | N, O | Mononuclear or Dinuclear Complex |

| Ni(II) | Octahedral / Square Planar | N, O | Mononuclear Complex |

| Co(II) | Tetrahedral / Octahedral | N | Mononuclear Complex |

| Zn(II) | Tetrahedral | N | Mononuclear Complex |

| Pd(II) | Square Planar | N | Mononuclear Catalyst Precursor |

Ligand Design and Synthesis with this compound Moieties

The synthesis of ligands incorporating the this compound moiety is a critical first step in exploring their coordination chemistry. The parent compound, this compound, can be synthesized through various established methods of N-alkylation of 2,4-dimethoxyaniline (B45885). nih.gov One common and efficient method is reductive amination, which involves the reaction of 2,4-dimethoxyaniline with acetaldehyde (B116499) in the presence of a reducing agent. A notable example of a similar transformation is the N-alkylation of 2,6-diethyl aniline using acetaldehyde and a Palladium on carbon (Pd/C) catalyst with ammonium (B1175870) formate (B1220265) as a hydrogen donor, which proceeds with high yield at room temperature. jocpr.com This method is advantageous due to its mild reaction conditions and high selectivity. jocpr.com

Once this compound is obtained, it can be further functionalized to create a variety of ligands. A common strategy is the introduction of additional coordinating groups to form multidentate ligands. For instance, Schiff base ligands can be readily synthesized by the condensation of the primary amine group of this compound with various aldehydes or ketones. This reaction creates an imine or azomethine group (-C=N-), which is an excellent coordinating site for metal ions. mocedes.org

Another approach to ligand design involves the modification of the aniline nitrogen. For example, the reaction with chloroacetyl chloride would introduce a reactive handle that can be used for further elaboration, such as the introduction of other donor atoms like sulfur or phosphorus, leading to the formation of polydentate ligands. The synthesis of polypyridyl ligands, for instance, has been demonstrated with other aniline derivatives, where N,N-bis(pyridin-2-ylmethyl)aniline was synthesized and used to form ruthenium complexes. researchgate.net

The following table outlines a representative synthetic route for a hypothetical Schiff base ligand derived from this compound.

| Step | Reactants | Reagents and Conditions | Product | Typical Yield |

| 1 | 2,4-Dimethoxyaniline, Acetaldehyde | Pd/C, Ammonium Formate, 2-Propanol/Water, Room Temperature | This compound | >90% jocpr.com |

| 2 | This compound, Salicylaldehyde | Ethanol, Reflux | (E)-2-(((2,4-dimethoxyphenyl)(ethyl)amino)methyl)phenol | High |

This table presents a hypothetical synthetic pathway based on established chemical reactions.

Characterization of Metal Complexes and Their Electronic Structures

The coordination of ligands derived from this compound to metal centers results in the formation of metal complexes with diverse geometries and electronic properties. The characterization of these complexes is crucial to understanding their structure and potential applications. A suite of spectroscopic and analytical techniques is typically employed for this purpose.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the coordination of the ligand to the metal ion. A key indicator is the shift in the stretching frequency of the C=N bond of a Schiff base ligand to a lower wavenumber upon complexation, which confirms the involvement of the imine nitrogen in coordination. mdpi.com Similarly, changes in the vibrational frequencies associated with the methoxy and ethyl groups can provide insights into their interaction with the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the structure of diamagnetic metal complexes in solution. Shifts in the resonances of the protons and carbons of the ligand upon coordination can confirm the binding mode. For paramagnetic complexes, other techniques like magnetic susceptibility measurements are necessary.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the metal complex. The spectra typically show bands corresponding to intra-ligand transitions (π → π*) and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. rsc.org The position and intensity of these bands are influenced by the nature of the metal ion and the ligand.

Electronic Structure: The electronic structure of these complexes is fundamentally governed by the interaction between the metal d-orbitals and the molecular orbitals of the ligand, as described by ligand field theory. youtube.com The this compound-derived ligands, with their nitrogen and potentially other donor atoms, create a specific ligand field around the metal ion, leading to the splitting of the d-orbitals into different energy levels. youtube.com The magnitude of this splitting determines the electronic and magnetic properties of the complex, such as whether it is high-spin or low-spin. youtube.com The electron-donating methoxy groups on the aniline ring can influence the electron density on the coordinating nitrogen atom, thereby modulating the ligand field strength and the electronic properties of the resulting complex.

The following table presents hypothetical characterization data for a metal complex with a ligand derived from this compound.

| Technique | Ligand | Complex | Interpretation |

| IR (cm-1) | ν(C=N): ~1625 | ν(C=N): ~1600 | Shift indicates coordination of imine nitrogen. mdpi.com |

| 1H NMR (ppm) | δ(CH=N): ~8.5 | Shifted or broadened signal | Confirms coordination in solution. |

| UV-Vis (nm) | λmax: ~320 | λmax: ~330, ~450 | Intra-ligand and charge transfer bands. rsc.org |

This table contains representative data based on typical values observed for similar metal complexes.

Structure-Activity Relationship (SAR) Studies in Chemical Research

Structure-activity relationship (SAR) studies are a critical component of chemical research, aiming to understand how the chemical structure of a compound influences its properties and reactivity. For derivatives of this compound, SAR studies can provide valuable insights into their chemical behavior.

Correlation of Structural Modifications with Chemical Reactivity

The reactivity of this compound derivatives can be systematically altered by modifying their structure. Key areas for modification include the substituents on the aromatic ring, the nature of the N-alkyl group, and the type of coordinating groups introduced.

Aromatic Ring Substituents: The introduction of electron-withdrawing or electron-donating groups on the phenyl ring can significantly impact the reactivity of the aniline nitrogen and any coordinated metal center. For example, adding a nitro group would decrease the electron density on the ring and the basicity of the nitrogen, potentially affecting its coordination ability and the stability of the resulting metal complex. ontosight.ai Conversely, additional electron-donating groups would enhance the electron density.

N-Alkyl Group: Varying the N-alkyl group from ethyl to larger or more sterically hindered groups can influence the steric environment around the nitrogen atom. This can affect the accessibility of the nitrogen for coordination and the geometry of the resulting metal complexes.

Coordinating Groups: The type and position of other coordinating groups introduced to form a multidentate ligand will have a profound effect on the chelate ring size and the stability of the metal complex. For instance, creating a five-membered or six-membered chelate ring can significantly alter the thermodynamic stability of the complex. mdpi.com

A systematic analysis of these modifications allows for the establishment of clear SAR correlations, guiding the design of new derivatives with tailored chemical reactivity for specific applications.

Influence of Substituents on Physical-Chemical Parameters Relevant to Chemical Performance

Substituents on the this compound framework exert a strong influence on key physicochemical parameters that are crucial for their chemical performance.

Basicity (pKa): The basicity of the aniline nitrogen is a fundamental property that is highly sensitive to the electronic effects of substituents on the aromatic ring. The two methoxy groups at the 2- and 4-positions are electron-donating through resonance, increasing the electron density on the nitrogen atom and thus its basicity (lower pKb) compared to unsubstituted aniline. qorganica.com The introduction of further electron-donating groups would enhance this effect, while electron-withdrawing groups would decrease the basicity. researchgate.net

Lipophilicity (LogP): The lipophilicity of a molecule, often quantified by its partition coefficient (LogP), is critical for its solubility and transport properties. The ethyl and dimethoxy groups contribute to the lipophilicity of the parent molecule. Modifications, such as introducing more alkyl chains or halogen atoms, would increase the LogP value, making the compound more lipid-soluble. Conversely, adding polar groups like hydroxyl or carboxyl groups would decrease the LogP.

Molecular Geometry: Substituents can also influence the geometry of the molecule. For instance, the planarity of the aniline system can be affected by the electronic nature of the substituents. Electron-withdrawing groups tend to favor a more planar structure, which can have implications for the molecule's ability to intercalate with other structures or participate in π-stacking interactions. researchgate.net

The following table summarizes the expected influence of different substituent types on the physicochemical properties of this compound derivatives.

| Substituent Type | Effect on Basicity (pKa of conjugate acid) | Effect on Lipophilicity (LogP) | Example |

| Electron-Donating | Increase | Increase (for alkyl) / Decrease (for hydroxyl) | -CH3, -OH |

| Electron-Withdrawing | Decrease | Increase (for halogens) / Decrease (for nitro) | -NO2, -Cl |

| Sterically Bulky | May decrease due to steric hindrance to solvation | Increase | -C(CH3)3 |

This table provides a generalized summary of substituent effects based on established principles of physical organic chemistry.

Applications in Advanced Organic Synthesis and Materials Science Research

A Pivotal Intermediate in the Construction of Complex Molecules

The strategic placement of functional groups on the aromatic ring of n-Ethyl-2,4-dimethoxyaniline, combined with the reactivity of its ethylamino group, provides chemists with a powerful tool for the assembly of intricate organic structures. This has led to its investigation as a foundational element in the synthesis of pharmaceutical intermediates and as a precursor in the exploratory development of new dyes and pigments.

Building Block for Pharmaceutical Intermediates

While direct clinical applications are beyond the scope of this discussion, the 2,4-dimethoxyaniline (B45885) core, of which this compound is a derivative, is recognized as a "privileged structure" in medicinal chemistry. nih.govontosight.ai Such scaffolds are frequently found in a variety of bioactive molecules, suggesting their favorable interactions with biological targets. The derivatives of 2,4-dimethoxyaniline are utilized in the synthesis of a range of compounds with potential therapeutic properties, including antibacterial, antifungal, and anticancer agents. ontosight.ai

The synthesis of complex pharmaceutical intermediates often involves multi-step processes where the aniline (B41778) derivative can be introduced to build a larger molecular framework. For instance, substituted anilines are crucial components in the synthesis of heterocyclic compounds, which form the core of many pharmaceutical drugs. beilstein-journals.org The presence of the methoxy (B1213986) groups on the aniline ring can influence the electronic properties and conformation of the final molecule, which can be critical for its biological activity.

Although specific research detailing the use of this compound in the synthesis of named pharmaceutical intermediates is not widely published, the general importance of substituted anilines is well-established. For example, para-substituted anilines are valuable building blocks for various natural products and pharmaceutical drugs. uva.nl The development of efficient methods for the synthesis of highly substituted anilines remains an active area of research, underscoring their significance in drug discovery and development. thieme-connect.combeilstein-journals.org

The table below illustrates the characteristics of the parent compound, 2,4-dimethoxyaniline, which provide a basis for understanding the potential of its N-ethylated derivative in pharmaceutical research.

| Property | Value | Reference |

| Molecular Formula | C8H11NO2 | nih.gov |

| Molecular Weight | 153.18 g/mol | nih.gov |

| Appearance | Pale yellow crystalline solid | ontosight.ai |

| Melting Point | 33-36 °C | chemicalbook.com |

| Solubility | Soluble in organic solvents like ethanol, methanol, and acetone (B3395972); sparingly soluble in water. | ontosight.ai |

This data is for the parent compound 2,4-dimethoxyaniline.

Precursor for Advanced Dye and Pigment Research

The chromophoric properties of molecules derived from aniline and its substituted counterparts have long been exploited in the dye industry. The 2,4-dimethoxyaniline structure serves as a valuable precursor in the research and development of new colorants. google.com The methoxy groups, being strong electron-donating groups, can enhance the color intensity and modify the absorption spectrum of a dye molecule.

The parent compound, 2,4-dimethoxyaniline, is a known intermediate for C.I. Basic Yellow 11. nih.gov The synthesis of such dyes typically involves diazotization of the aniline derivative followed by coupling with a suitable aromatic compound. The ethyl group in this compound could further influence the properties of the resulting dye, potentially affecting its solubility, lightfastness, and affinity for certain fibers.

Research in this area is focused on the design and synthesis of novel dye structures with improved performance characteristics. By incorporating the this compound moiety, researchers can explore the impact of this specific substitution pattern on the tinctorial and fastness properties of new dyes, without delving into large-scale industrial production aspects.

Catalytic and Reagent Applications in Chemical Transformations

The nucleophilic nature of the secondary amine in this compound, along with the electronic effects of the methoxy groups, makes it a candidate for investigation as a catalyst or reagent in various chemical transformations. While specific catalytic applications of this compound are not extensively documented, the broader class of substituted anilines has been explored in this context.

For example, aniline derivatives can act as organocatalysts in certain reactions, or as ligands for transition metal catalysts. The lone pair of electrons on the nitrogen atom can coordinate to a metal center, influencing its catalytic activity and selectivity. The steric and electronic properties of the substituents on the aniline ring play a crucial role in determining the efficacy of the resulting catalyst system.

Furthermore, the reactivity of the amine group allows this compound to be used as a reagent in organic synthesis. It can participate in reactions such as N-alkylation, N-acylation, and condensation reactions to introduce the N-ethyl-2,4-dimethoxyphenyl group into a target molecule. These transformations are fundamental in the construction of more complex chemical entities.

Research on Functional Materials

The exploration of organic materials with novel electronic and optical properties is a rapidly advancing field. Substituted anilines, including derivatives of 2,4-dimethoxyaniline, are being investigated as key components in the development of such functional materials.

Monomers for Polymer Synthesis

The polymerization of aniline and its derivatives leads to the formation of conducting polymers, a class of materials that has garnered significant interest due to their potential applications in various electronic devices. The properties of these polymers can be tuned by modifying the structure of the monomer unit.

Research has been conducted on the polymerization of dimethoxyaniline isomers to produce soluble and processable conducting polymers. For instance, poly(2,5-dimethoxyaniline) has been synthesized and characterized, demonstrating the influence of the methoxy groups on the polymer's properties. It is conceivable that this compound could be used as a monomer or co-monomer to synthesize novel conducting polymers. The presence of the N-ethyl group would likely impact the polymer's solubility, processability, and electronic properties.

Components in Optoelectronic Materials Research

The electronically rich nature of the 2,4-dimethoxyaniline scaffold makes it an attractive component for the design of organic materials for optoelectronic applications. These materials can interact with light and electricity, making them suitable for use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The incorporation of the this compound unit into larger conjugated molecules could influence their photophysical properties, such as their absorption and emission spectra, as well as their charge transport characteristics. The electron-donating nature of the dimethoxy-substituted aniline moiety can be harnessed to create donor-acceptor type molecules, which are a common design strategy for efficient optoelectronic materials. While specific research on this compound in this context is nascent, the foundational properties of related dimethoxyanilines suggest its potential as a valuable building block in this area of materials science.

Future Research Directions and Emerging Trends for N Ethyl 2,4 Dimethoxyaniline

Development of More Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of substituted anilines, often involving nitration followed by reduction, is fraught with environmental and safety concerns. The use of strong acids and the potential for runaway reactions have prompted a shift towards more sustainable alternatives. uantwerpen.be Future research is focused on developing greener, more efficient methods for the synthesis of n-Ethyl-2,4-dimethoxyaniline.

One promising avenue is the catalytic hydrogenation of nitro precursors. A patented method for a related compound, 4-chloro-2,5-dimethoxyaniline, utilizes catalytic hydrogenation at elevated temperatures and pressures. vulcanchem.com Adapting this for this compound could offer a cleaner and more scalable production route. Another approach involves the direct alkylation of 2,4-dimethoxyaniline (B45885). However, controlling the degree of alkylation to selectively produce the mono-ethylated product presents a significant challenge.

Recent advancements in utilizing biorenewable resources also present a sustainable pathway. Lignin-derived monomers, for example, can be transformed into valuable dialkoxyanilines through processes like the Beckmann rearrangement, which introduces the amino group while defunctionalizing other parts of the molecule. uantwerpen.bersc.org This approach avoids the hazardous nitration step and utilizes a renewable feedstock. uantwerpen.be

Table 1: Comparison of Synthetic Methodologies for Substituted Anilines

| Method | Advantages | Disadvantages | Key Reagents |

| Nitration/Reduction | Well-established, high yields | Hazardous reagents, significant waste | Nitric acid, reducing agents (e.g., Fe/HCl) |

| Catalytic Hydrogenation | Cleaner, scalable | Requires high pressure and temperature | H2 gas, catalyst (e.g., Pd/C) google.com |

| Direct Alkylation | Potentially simpler | Difficult to control selectivity | Alkyl halides, base |

| Biorenewable Routes | Sustainable, avoids nitration | Can be complex, may require multiple steps | Lignin-derived monomers, various reagents uantwerpen.be |

This table provides a general overview and specific reagents and conditions can vary.

Exploration of Novel Reactivity Patterns and Transformation Pathways

The unique electronic and steric properties of this compound, conferred by its methoxy (B1213986) and ethyl substituents, make it a fascinating subject for the exploration of novel reactivity. The electron-donating methoxy groups enhance the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions. vulcanchem.com The ethyl group on the nitrogen atom introduces steric hindrance, which can affect the accessibility of the nitrogen's lone pair of electrons. vulcanchem.com

Future research will likely focus on leveraging these properties to develop new chemical transformations. For example, the compound could serve as a precursor for the synthesis of complex heterocyclic structures. The Vilsmeier-Haack reaction, a common method for formylating activated aromatic compounds, could be applied to this compound to introduce an aldehyde group, which can then be used in subsequent cyclization reactions.

The development of new catalytic systems will also be crucial in unlocking novel reactivity. For instance, metal-catalyzed cross-coupling reactions could be employed to form new carbon-carbon or carbon-heteroatom bonds, leading to a diverse range of derivatives with potentially interesting biological or material properties.

Advanced Computational Modeling for Rational Design of Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. researchgate.netresearchgate.net Advanced computational modeling techniques, such as Density Functional Theory (DFT), can be used to predict the electronic structure, reactivity, and spectroscopic properties of molecules with a high degree of accuracy. researchgate.net

In the context of this compound, computational modeling can be used to:

Predict Reactivity: By calculating the electron density at different positions on the aromatic ring, researchers can predict the most likely sites for electrophilic attack, guiding the design of new synthetic strategies.

Design Derivatives with Desired Properties: Computational models can be used to screen virtual libraries of this compound derivatives for specific properties, such as their ability to bind to a particular biological target or their suitability for use in electronic devices.

Elucidate Reaction Mechanisms: DFT calculations can be used to map out the energy landscape of a reaction, identifying transition states and intermediates. This information can be used to optimize reaction conditions and improve yields.

For example, computational modeling has been used to predict the transition states for methoxylation steps in the synthesis of related quinoline (B57606) derivatives. A similar approach could be applied to understand and optimize the synthesis of this compound and its derivatives.

Integration into Supramolecular Chemistry Research

Supramolecular chemistry is the study of chemical systems composed of a discrete number of molecules held together by non-covalent interactions. core.ac.uk These systems can exhibit a wide range of interesting properties, including self-assembly, molecular recognition, and stimuli-responsiveness.

The structural features of this compound make it an attractive building block for the construction of supramolecular assemblies. The aromatic ring can participate in π-π stacking interactions, while the methoxy and ethyl groups can engage in hydrogen bonding and van der Waals interactions.

Future research in this area could involve the incorporation of this compound into:

Host-Guest Systems: The compound could be designed to act as a guest molecule that binds to a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. scispace.com This could have applications in areas such as drug delivery and sensing.

Self-Assembled Materials: By carefully designing the intermolecular interactions, it may be possible to induce the self-assembly of this compound derivatives into well-defined nanostructures, such as fibers, tubes, or sheets.

Dynamic Covalent Libraries: The reversible formation of covalent bonds can be used to create dynamic libraries of interconverting molecules. core.ac.uk this compound could be used as a building block in such libraries, allowing for the rapid discovery of molecules with specific functions.

Potential for Derivatization in Novel Material Architectures

The unique combination of properties offered by this compound makes it a promising candidate for incorporation into a variety of novel materials. Its aromatic nature and the presence of electron-donating groups suggest potential applications in organic electronics.

One area of active research is the development of new conducting polymers. Polyaniline is a well-known conducting polymer, but its processability is often limited. By incorporating substituted anilines, such as 2,5-dimethoxyaniline (B66101), into the polymer backbone, it is possible to improve solubility and processability. researchgate.net Similar strategies could be employed with this compound to create new processable conducting polymers with tailored electronic properties.

Furthermore, the derivatization of this compound could lead to the development of materials with applications in other areas, such as:

Dyes and Pigments: The chromophoric properties of the aromatic ring could be modified through derivatization to create new dyes and pigments with specific colors and properties.

Agrochemicals: Some aniline (B41778) derivatives have been found to have applications in agriculture. google.com Further research could explore the potential of this compound derivatives as novel agrochemicals.

Pharmaceuticals: The aniline scaffold is present in a wide range of pharmaceutical compounds. The derivatization of this compound could lead to the discovery of new drug candidates with improved efficacy and reduced side effects. nih.govmdpi.comsemanticscholar.org

Q & A

Q. What are the recommended methods for synthesizing n-Ethyl-2,4-dimethoxyaniline in laboratory settings?

Methodological Answer: The synthesis of this compound typically involves sequential functionalization of aniline derivatives. A common approach includes:

Methoxylation : Introduce methoxy groups via nucleophilic substitution. For example, 2,4-dichloronitrobenzene can undergo methoxylation using phase transfer catalysts (e.g., quaternary ammonium salts) to replace chlorine atoms with methoxy groups, yielding 2,4-dimethoxynitrobenzene .

Reduction : Reduce the nitro group to an amine using iron powder in a solvent like ethanol, producing 2,4-dimethoxyaniline .

Ethylation : React the primary amine with ethylating agents (e.g., ethyl bromide) under basic conditions to introduce the N-ethyl substituent.

Q. Key Considerations :

- Monitor reaction temperatures to avoid over-alkylation.

- Use inert atmospheres (N₂/Ar) during reduction steps to prevent oxidation.

- Validate intermediate purity via TLC or HPLC before proceeding.

Q. How can researchers characterize the purity and structure of this compound post-synthesis?

Methodological Answer: Characterization involves a combination of analytical techniques:

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify methoxy protons (δ 3.7–3.9 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 3.2–3.4 ppm for N-CH₂).

- ¹³C NMR : Confirm methoxy carbons (δ 55–60 ppm) and ethyl carbons (δ 12–15 ppm for CH₃, δ 40–45 ppm for N-CH₂) .

Mass Spectrometry (MS) :

- High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ for C₁₀H₁₅NO₂ (theoretical m/z 181.1098) .

Melting Point Analysis : Compare observed melting points with literature values (e.g., 57°C for related dimethoxyaniline derivatives) .

Q. Data Validation :

- Cross-reference spectral data with databases (e.g., PubChem, Reaxys).

- Use differential scanning calorimetry (DSC) to assess crystalline purity.

Q. What are the key solubility properties of this compound, and how do they influence solvent selection in reactions?

Methodological Answer: this compound is insoluble in water but soluble in aromatic solvents (e.g., toluene) and oxygenated solvents (e.g., ethanol, DMSO) .

| Solvent Type | Example Solvents | Solubility (25°C) |

|---|---|---|

| Aromatic | Toluene, Xylene | High |

| Oxygenated | Ethanol, DMSO | Moderate-High |

| Halogenated | Chloroform | Moderate |

| Aqueous | Water | Insoluble |

Q. Experimental Design Implications :

- Use ethanol or DMSO for homogeneous reaction conditions.

- Avoid protic solvents if the reaction involves base-sensitive intermediates.

Advanced Research Questions

Q. How does the ethyl substituent on the amine group influence the electronic properties and reactivity of this compound compared to other derivatives?

Methodological Answer: The ethyl group introduces steric hindrance and electron-donating effects :

Electronic Effects :

- The N-ethyl group donates electrons via inductive effects, increasing electron density on the aromatic ring. This enhances susceptibility to electrophilic substitution at the para position relative to methoxy groups .

Steric Effects :

- Ethyl substitution reduces accessibility to the amine group, potentially slowing acylation or sulfonation reactions compared to unsubstituted analogues.

Q. Experimental Validation :

Q. What strategies can be employed to resolve contradictions in reported nephrotoxicity data for amine-substituted dimethoxyaniline derivatives?

Methodological Answer: Contradictions in toxicity data often arise from structural variations or methodological differences . Address these by:

Structural-Activity Relationship (SAR) Analysis :

- Compare nephrotoxicity of this compound with derivatives (e.g., 5-chloro-2,4-dimethoxyaniline ).

- Note that alkylation (e.g., ethyl) reduces toxicity compared to acetylated or chlorinated analogues .

Standardized Assays :

- Use in vitro models (e.g., renal proximal tubule cells) to assess cytotoxicity under controlled conditions.

- Validate findings with in vivo studies (e.g., rodent models) using consistent dosing protocols.

Case Study :

shows that N-acetyl-p-aminophenol is less nephrotoxic than p-aminophenol, highlighting the role of substituent electronegativity .

Q. In mechanistic studies, how do reaction conditions affect the regioselectivity of electrophilic substitution in this compound?

Methodological Answer: Regioselectivity is governed by directing effects of substituents and solvent polarity :

Directing Groups :

- Methoxy groups are strong ortho/para directors. In this compound, the para position to the amine is sterically hindered, favoring substitution at the ortho position relative to methoxy groups.

Solvent Effects :

- Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring nitration at the ortho position.

- Non-polar solvents (e.g., toluene) may favor para substitution due to reduced solvation of intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products